3,8,9-Triazatricyclo[4.3.0.02,5]nonane is a nitrogen-containing heterocyclic compound with a unique tricyclic structure. Its molecular formula is and it has a molecular weight of approximately . The compound features three nitrogen atoms incorporated into its cyclic framework, which contributes to its distinct chemical properties and potential applications in various scientific fields.
This compound is synthesized through multi-step organic reactions, often involving cyclization processes using specific precursors. The synthesis can be conducted in laboratory settings as well as in industrial environments, where conditions such as temperature and pressure are meticulously controlled to optimize yield and purity.
3,8,9-Triazatricyclo[4.3.0.02,5]nonane falls under the classification of tricyclic compounds and more specifically, it is categorized as a triazine derivative due to the presence of nitrogen atoms in its structure.
The synthesis of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane typically involves the following methods:
The molecular structure of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane can be represented using various chemical notation systems:
InChI=1S/C6H11N3/c1-3-4-2-8-9-6(4)5(3)7-1/h3-9H,1-2H2C1C2C3CNNC3C2N1These representations highlight the unique arrangement of carbon and nitrogen atoms within the compound's tricyclic framework.
| Property | Value |
|---|---|
| CAS Number | 105666-13-5 |
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 3,8,9-triazatricyclo[4.3.0.02,5]nonane |
3,8,9-Triazatricyclo[4.3.0.02,5]nonane participates in several types of chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions used:
The mechanism of action for 3,8,9-Triazatricyclo[4.3.0.02,5]nonane involves its interaction with biological targets at the molecular level:
The physical properties of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane include:
Key chemical properties include:
The applications of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane span several scientific fields:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1